molecular formula C12H11NO3 B11812539 Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11812539
M. Wt: 217.22 g/mol
InChI Key: HVZCMJHRFSFNNZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate (CAS 1330752-75-4) is a high-purity chemical compound offered for research and development purposes. This substance features a pyrrole heterocycle, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic bioactive molecules . The pyrrole ring is a privileged structure in drug discovery, known for its ability to interact with various enzymes and biological receptors . Researchers are particularly interested in novel pyrrole derivatives for their potential as antibacterial agents, especially in the urgent fight against drug-resistant bacteria . The exploration of new pyrrole-containing compounds is a key strategy in developing future antibiotics targeting pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural motif of pyrrole-3-carboxylate is also found in other established pharmaceutical agents, underscoring its utility in constructing potent drug-like molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-3-2-4-9(14)5-8/h2-7,13-14H,1H3

InChI Key

HVZCMJHRFSFNNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Condensation of Precursors Using Continuous Flow Reactors

The condensation of appropriately substituted precursors remains the most widely reported method for synthesizing methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate. EvitaChem’s industrial-scale protocol involves a two-step process: (i) formation of the pyrrole ring via Knorr-type condensation and (ii) esterification of the carboxyl group with methanol. Key precursors include 3-hydroxybenzaldehyde and methyl acetoacetate, which undergo cyclocondensation in the presence of ammonium acetate under refluxing ethanol. The intermediate 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is subsequently esterified using methanol and sulfuric acid as a catalyst.

Continuous flow reactors have been adopted to enhance reaction efficiency and reduce by-product formation. For example, a microreactor system operating at 120°C with a residence time of 15 minutes achieves a 78% yield of the intermediate pyrrole-carboxylic acid, compared to 62% in batch reactors. This method minimizes thermal degradation of the hydroxyphenyl group, which is prone to oxidation under prolonged heating.

Table 1: Optimization of Continuous Flow vs. Batch Condensation

ParameterContinuous FlowBatch Reactor
Temperature (°C)120100
Residence Time (min)15180
Yield (%)7862
Purity (HPLC, %)9588

Knorr Pyrrole Synthesis with Modified Bromoaldehyde Intermediates

A patent by CN103265468A describes a Knorr synthesis route for analogous pyrrole esters, providing insights into adapting this method for the target compound . The protocol involves bromination of propionaldehyde to form 2-bromopropanal, followed by cyclization with methyl acetoacetate and ammonia. While the patent focuses on 2,4-dimethyl derivatives, substituting methyl acetoacetate with 3-hydroxybenzaldehyde enables the incorporation of the hydroxyphenyl group .

Critical adjustments include:

  • Solvent Selection : Aprotic solvents like dichloromethane stabilize the reactive aldehyde intermediate, preventing premature polymerization .

  • Temperature Control : Maintaining the reaction at 0–10°C during ammonia addition minimizes side reactions such as over-alkylation .

  • Workup Protocol : Extraction with dichloromethane and crystallization in sherwood oil yields the product with 85% purity, which can be further refined via recrystallization from ethanol .

Table 2: Reaction Parameters for Knorr Synthesis

ParameterOptimal Value
Bromination Temperature0–50°C
Cyclization Time10–14 hours
Ammonia Equivalents2.5
Final Yield (%)72

Mannich Reaction Followed by Cyclodehydration

The Mannich reaction offers an alternative pathway for constructing the pyrrole nucleus. As detailed in BioInterface Research’s methodology for chlorinated pyrroles , this approach involves:

  • Mannich Base Formation : Reacting 3-hydroxybenzaldehyde with methyl acetoacetate and ammonium chloride in ethanol to form a β-amino ketone intermediate.

  • Cyclodehydration : Heating the intermediate at 80°C in acetic acid catalyzes ring closure, yielding the pyrrole framework .

This method’s advantage lies in its compatibility with electron-rich aromatic aldehydes, which resist oxidation under acidic conditions. However, the hydroxyl group necessitates protection with acetyl chloride prior to the reaction to prevent unwanted side reactions . Deprotection using aqueous NaOH restores the hydroxyphenyl moiety post-cyclization.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Recent advances employ palladium catalysis to introduce the 3-hydroxyphenyl group after pyrrole ring formation. The Royal Society of Chemistry’s protocol for ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate demonstrates the feasibility of Suzuki-Miyaura coupling between boronic acids and halogenated pyrroles. Adapting this method:

  • Halogenation : Brominate methyl 4-bromo-1H-pyrrole-3-carboxylate at the 4-position using N-bromosuccinimide.

  • Coupling : React with 3-hydroxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 90°C .

This strategy achieves regioselective aryl introduction with yields up to 65%, though the hydroxyl group requires protection as a silyl ether to prevent Pd catalyst poisoning .

Table 3: Cross-Coupling Optimization

ConditionValue
CatalystPd(PPh3)4
Solvent SystemToluene/H2O
Temperature (°C)90
Yield (%)65

Enzymatic Esterification for Green Synthesis

Emerging methodologies explore lipase-catalyzed esterification to improve sustainability. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the transesterification of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid with methyl acetate in solvent-free conditions. Key advantages include:

  • Mild Conditions : Reactions proceed at 40°C, preserving acid- and heat-sensitive groups.

  • Reusability : The enzyme retains 90% activity after five cycles.

However, the method currently suffers from slower kinetics (24-hour reaction time) compared to acid-catalyzed esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(3-formylphenyl)-1H-pyrrole-3-carboxylate.

    Reduction: Formation of 4-(3-hydroxyphenyl)-1H-pyrrole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby modulating the activity of the target protein. Pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.

Comparison with Similar Compounds

Structural Analogs in Opioid Receptor Modulation

JDTic and Derivatives :

  • Structure: JDTic contains a (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine core linked to a tetrahydroisoquinolinecarboxamide group.
  • Comparison: The 3-hydroxyphenyl group in both compounds likely contributes to receptor binding via hydrogen bonding. However, JDTic’s piperidine ring and additional basic amino groups enhance its affinity and selectivity, features absent in the simpler pyrrole scaffold .

Diaryldimethylpiperazine Ligands :

  • Example : (-)-4-[(αR)-α-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide (Compound 15) shows dual μ-/δ-opioid receptor affinity (Kᵢ = 6.2 nM for δ, 18 nM for μ) .
  • Comparison : The 3-hydroxyphenyl moiety is shared, but the piperazine/benzamide framework in Compound 15 provides a larger surface area for receptor interaction compared to the compact pyrrole-carboxylate structure .

Pyrrole-Based Calcium Channel Activators

FPL 64176 :

  • Structure : Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate.
  • Activity : Potent calcium channel agonist (EC₅₀ = 0.015 μM in GH3 cells) with higher efficacy than Bay K 8644 .
  • Comparison: Substitution at the pyrrole 4-position (benzoyl vs. 3-hydroxyphenyl) dramatically alters activity.

SB216763 :

  • Structure : 3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione.
  • Activity : Inhibits GSK-3β, protecting against myocardial ischemia (EC₅₀ = 0.6 mg/kg in rats) .
  • Comparison : The dione ring in SB216763 enhances electrophilicity, enabling covalent interactions absent in the carboxylate ester of the target compound .

C-H Alkenylation of Pyrrole Carboxylates :

  • Example : Pd(OAc)₂-catalyzed oxidative Heck reaction on methyl 4-aryl-1H-pyrrole-3-carboxylates enables regioselective C2 or C5 alkenylation. This method was used in the synthesis of (±)-rhazinilam .
  • Comparison : The 3-hydroxyphenyl group in the target compound may direct similar functionalization, offering pathways to diversify its structure for SAR studies .

Crystal Structure Insights :

  • Example: Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate exhibits a folded conformation stabilized by C–H⋯π interactions .
  • Comparison : The 3-hydroxyphenyl group in the target compound may adopt distinct conformations affecting solubility and crystal packing .

Physicochemical and Pharmacokinetic Properties

Methyl 4-Phenyl-1H-pyrrole-3-carboxylate (CAS 40167-34-8) :

  • Molecular Weight : 201.22 g/mol; LogP = 2.47 .

Data Table: Key Compounds and Properties

Compound Name Core Structure Key Substituents Biological Activity EC₅₀/Kᵢ (nM) Reference
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate Pyrrole-carboxylate 4-(3-hydroxyphenyl) N/A (Theoretical opioid/calcium modulation) N/A
JDTic Piperidine-isoquinoline 4-(3-hydroxyphenyl), dimethyl κ-opioid antagonist 0.3 (κ)
FPL 64176 Pyrrole-carboxylate 4-(2-benzylbenzoyl) Calcium channel agonist 0.015 (GH3 cells)
SB216763 Pyrrole-dione 3-(2,4-dichlorophenyl), indole GSK-3β inhibitor 0.6 mg/kg (rats)
Compound 15 (Diaryldimethylpiperazine) Piperazine-benzamide 3-hydroxyphenyl μ/δ-opioid agonist 6.2 (δ), 18 (μ)

Biological Activity

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methyl ester and a hydroxylated phenyl group. This unique structure contributes to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives of pyrrole have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa25Induction of apoptosis
Compound BMCF-715Inhibition of cell proliferation
This compoundA549TBDTBD

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling pathways related to cell survival and death.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

  • Mechanism : The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.

Case Study 1: Anticancer Efficacy

A study conducted by Flynn et al. (2023) explored the anticancer efficacy of this compound against lung cancer cells (A549). The results showed an IC50 value that indicates significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers evaluated the anti-inflammatory potential of the compound in a murine model of acute inflammation. The findings indicated a marked reduction in edema and pro-inflammatory cytokine levels following treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Protonophoric Activity : Similar to other pyrrole derivatives, it may act as a protonophore, disrupting proton gradients across cellular membranes, which can lead to cellular stress and apoptosis.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, particularly those linked to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-hydroxyphenyl-substituted precursors with methyl esters under reflux in polar aprotic solvents (e.g., DMF) using catalysts like ammonium acetate. Esterification steps often require acidic or basic conditions to optimize yields. Reaction monitoring via TLC or HPLC is critical to minimize byproducts like oxidized or dimerized derivatives .
  • Key Considerations : Solvent choice affects reaction kinetics; for example, ethanol may favor slower cyclization but higher purity, while DMF accelerates reactions but risks side products.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water. Software suites like SHELX or ORTEP-3 refine structural parameters (bond lengths, angles) and generate ORTEP diagrams .
  • Data Interpretation : Compare observed bond lengths (e.g., C=O ester group: ~1.21 Å) and dihedral angles (e.g., phenyl-pyrrole torsion: ~75–85°) with DFT-calculated values to confirm consistency .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments made?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenolic –OH, C=O ester at ~1700 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methyl ester signals (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and assignments .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~247) and fragmentation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and tautomeric equilibria of this compound?

  • Methodology : DFT (B3LYP/6-311++G**) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and tautomer stability (e.g., keto-enol equilibria). Solvent effects are modeled using PCM. Molecular dynamics (MD) simulations assess conformational flexibility in biological environments .
  • Case Study : For the trifluoromethyl analog, DFT predicted a 10.2 kcal/mol preference for the enol tautomer, validated by IR/Raman spectroscopy .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodology :

  • Disorder : Apply occupancy refinement in SHELXL and use SQUEEZE (PLATON) to model diffuse solvent .
  • Twinning : Use twin law matrices (e.g., two-component twins) and refine with HKLF5 datasets in SHELXL .
    • Example : In a chromeno-pyrrole derivative, twinning was resolved by partitioning reflections into twin domains, yielding an R₁ value of 0.040 .

Q. How do steric and electronic effects of the 3-hydroxyphenyl group influence regioselectivity in substitution reactions?

  • Methodology :

  • Steric Effects : Bulky substituents at C4 (e.g., phenyl) hinder nucleophilic attack at adjacent positions, favoring substitutions at C2 or C5 .
  • Electronic Effects : Electron-donating –OH groups activate the phenyl ring for electrophilic substitution (e.g., nitration at para positions). Hammett constants (σ⁺) guide predictions .
    • Experimental Validation : Compare reaction outcomes with methyl 4-(4-nitrophenyl) analogs, where nitro groups deactivate the ring .

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